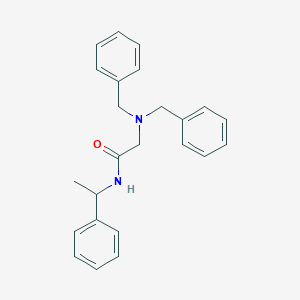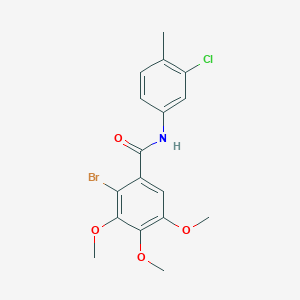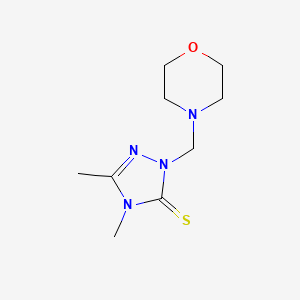![molecular formula C14H13N3O2S2 B14944464 5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)
5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety. The presence of sulfur and nitrogen atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with carbon disulfide in the presence of a base to form the thiazole ring. This intermediate is then reacted with isopropylamine and an appropriate acylating agent to introduce the isopropyl and carboxamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in obtaining high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and antiviral activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antioxidant, analgesic, and anti-inflammatory properties.
Uniqueness
5-OXO-N-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the fusion of the thiazole and quinazoline rings, which confer distinct chemical reactivity and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H13N3O2S2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
5-oxo-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-7(2)15-13(19)10-11-16-12(18)8-5-3-4-6-9(8)17(11)14(20)21-10/h3-7H,1-2H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
NAMCJFFOZHIHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate](/img/structure/B14944393.png)

![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione](/img/structure/B14944423.png)
![4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944428.png)

![N-(3-methylphenyl)-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B14944439.png)
![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
